

2-Chloro-5-methoxynicotinonitrile CAS number

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Compound of Interest

Compound Name: 2-Chloro-5-methoxynicotinonitrile

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An In-Depth Technical Guide to **2-Chloro-5-methoxynicotinonitrile** (CAS: 74650-73-0): A Key Intermediate in Modern Drug Discovery

Abstract

2-Chloro-5-methoxynicotinonitrile is a highly functionalized pyridine derivative that serves as a critical building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its unique arrangement of a reactive chlorine atom, a versatile nitrile group, and an electron-donating methoxy group on a biologically relevant pyridine scaffold makes it a valuable intermediate for drug discovery programs. This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its physicochemical properties, strategic importance in medicinal chemistry, plausible synthetic routes, reactivity, spectroscopic signature, and essential safety protocols. By elucidating the causality behind its synthetic utility and handling, this document serves as a practical resource for leveraging this powerful synthon in research and development.

Chemical Identity and Physicochemical Properties

2-Chloro-5-methoxynicotinonitrile is unambiguously identified by its Chemical Abstracts Service (CAS) number: 74650-73-0[1][2]. The molecule consists of a pyridine ring substituted at the 2-position with a chlorine atom, at the 3-position with a nitrile group, and at the 5-position with a methoxy group. This substitution pattern imparts a specific set of chemical and physical properties that are crucial for its application in organic synthesis.

Table 1: Physicochemical and Computed Properties of **2-Chloro-5-methoxynicotinonitrile**

Property	Value	Source
CAS Number	74650-73-0	[1][2]
Molecular Formula	C ₇ H ₅ ClN ₂ O	[3][4]
Molecular Weight	168.58 g/mol	[2][4]
IUPAC Name	2-chloro-5-methoxypyridine-3-carbonitrile	[3]
Canonical SMILES	<chem>COC1=CC(=C(N=C1)Cl)C#N</chem>	[3]
InChI Key	MAXCZWUUQRMEGU-UHFFFAOYSA-N	[2][3]
Physical Form	Solid	[2]
XlogP (Predicted)	1.5	[3]
Topological Polar Surface Area (TPSA)	45.91 Å ²	[4]
Hydrogen Bond Donors	0	[4]
Hydrogen Bond Acceptors	3	[4]
Rotatable Bonds	1	[4]

The Strategic Importance in Medicinal Chemistry

The value of **2-Chloro-5-methoxynicotinonitrile** in drug discovery is not accidental; it is a direct result of the strategic combination of its three key functional components, each contributing to its utility as a molecular scaffold.

- **Pyridine Scaffold:** Heterocyclic structures, particularly pyridine, are ubiquitous in pharmaceuticals due to their ability to engage in hydrogen bonding, serve as bioisosteres for phenyl rings, and improve pharmacokinetic properties such as solubility.
- **2-Chloro Substituent:** The chlorine atom at the 2-position of the pyridine ring is the primary reactive site for nucleophilic aromatic substitution (S_NAr). This allows for the facile introduction of a wide array of nitrogen, oxygen, and sulfur nucleophiles, enabling the rapid

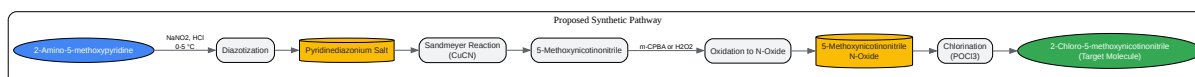
generation of diverse compound libraries. In drug molecules, chlorine can also modulate lipophilicity and engage in halogen bonding, which can enhance binding affinity to target proteins[5][6].

- **5-Methoxy Group:** As an electron-donating group, the methoxy substituent influences the electronic properties of the pyridine ring, impacting its reactivity and the pKa of the ring nitrogen. The oxygen atom can also act as a hydrogen bond acceptor, providing an additional point of interaction for molecular recognition at a biological target[5].
- **3-Nitrile Group:** The nitrile (cyano) group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or amide, reduced to a primary amine, or used to construct various heterocyclic rings (e.g., tetrazoles). This versatility allows for significant late-stage diversification of a lead compound.

The convergence of these features in a single, readily available molecule makes it a powerful starting point for constructing novel chemical entities with desirable pharmacological profiles[7][8].

Synthesis and Mechanistic Considerations

While specific, peer-reviewed syntheses for **2-Chloro-5-methoxynicotinonitrile** are not extensively detailed in public literature, a logical and efficient pathway can be proposed based on established pyridine chemistry. A plausible route starts from a precursor like 2-amino-5-methoxypyridine, leveraging a Sandmeyer-type reaction, a cornerstone of aromatic chemistry.



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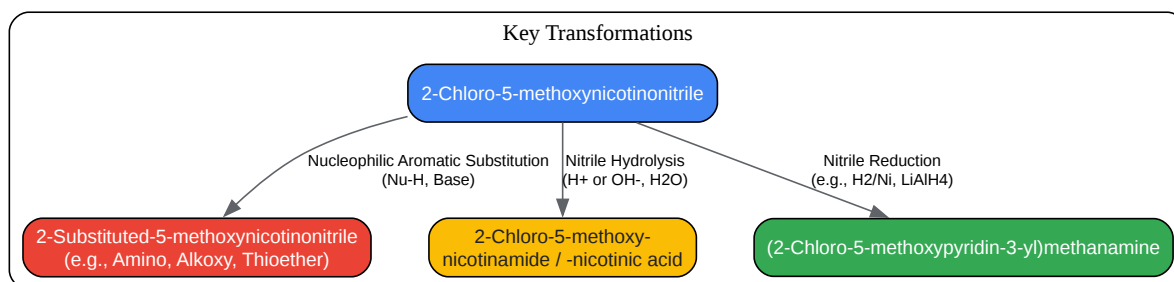
Caption: A plausible multi-step synthesis of **2-Chloro-5-methoxynicotinonitrile**.

Causality Behind the Chosen Path:

- **Diazotization:** The initial step involves converting the primary amino group of 2-amino-5-methoxypyridine into a diazonium salt using sodium nitrite and a strong acid at low temperatures. This is a classic and reliable method for transforming an amino group into an excellent leaving group (N_2).
- **Cyanation (Sandmeyer Reaction):** The resulting diazonium salt is then treated with a copper(I) cyanide salt. This reaction efficiently displaces the diazonium group with a nitrile, forming 5-methoxynicotinonitrile.
- **N-Oxidation:** To introduce the chlorine atom at the 2-position, the pyridine ring must first be activated. This is achieved by oxidation of the ring nitrogen to an N-oxide using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA). This step is critical because it makes the C2 and C6 positions electron-deficient and thus susceptible to nucleophilic attack.
- **Chlorination:** The final step involves treating the N-oxide with a chlorinating agent such as phosphorus oxychloride ($POCl_3$). This reagent simultaneously chlorinates the 2-position and deoxygenates the N-oxide, yielding the final product, **2-Chloro-5-methoxynicotinonitrile**.

Key Reactions and Synthetic Utility

The primary utility of **2-Chloro-5-methoxynicotinonitrile** stems from its predictable reactivity, allowing for its incorporation into larger, more complex structures.



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Caption: Major reaction pathways for **2-Chloro-5-methoxynicotinonitrile**.

- Nucleophilic Aromatic Substitution (S_NAr): This is the most significant reaction pathway. The electron-withdrawing effect of the ring nitrogen and the nitrile group makes the C2 position highly electrophilic. It readily reacts with a vast range of nucleophiles (amines, alcohols, thiols) to displace the chloride, forming new C-N, C-O, or C-S bonds. This reaction is the cornerstone of its use as a scaffold in library synthesis.
- Nitrile Group Transformations: The nitrile group offers a secondary site for modification.
 - Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding carboxamide and subsequently to the carboxylic acid.
 - Reduction: The nitrile can be reduced to a primary aminomethyl group using various reducing agents, such as catalytic hydrogenation or lithium aluminum hydride. This introduces a flexible, basic linker.

Spectroscopic Characterization

For a researcher, verifying the identity and purity of **2-Chloro-5-methoxynicotinonitrile** is paramount. The following table summarizes the expected spectroscopic data based on its structure and analysis of similar compounds[3][9][10].

Table 2: Expected Spectroscopic Data for **2-Chloro-5-methoxynicotinonitrile**

Technique	Feature	Expected Chemical Shift / Value	Rationale
^1H NMR	Aromatic Proton (H4)	~7.5-7.8 ppm (d)	Proton on the pyridine ring, adjacent to the methoxy group.
Aromatic Proton (H6)	~8.2-8.5 ppm (d)	Proton adjacent to the ring nitrogen, significantly deshielded.	
Methoxy Protons (-OCH ₃)	~3.9-4.1 ppm (s)	Singlet integrating to 3H from the methyl group of the ether.	
^{13}C NMR	Nitrile Carbon (-C≡N)	~115-120 ppm	Characteristic chemical shift for a nitrile carbon.
Aromatic Carbons	~110-160 ppm	Multiple signals corresponding to the carbons of the substituted pyridine ring.	
Methoxy Carbon (-OCH ₃)	~55-60 ppm	Carbon of the methoxy group.	
IR Spectroscopy	C≡N Stretch	~2220-2240 cm ⁻¹	Strong, sharp absorption characteristic of a nitrile group.
C-O Stretch (Aryl Ether)	~1250-1300 cm ⁻¹	Strong absorption for the aryl-O bond.	
C-Cl Stretch	~700-850 cm ⁻¹	Absorption in the fingerprint region.	
Mass Spectrometry (EI-MS)	Molecular Ion (M ⁺)	m/z ~168 & 170	Isotopic pattern (approx. 3:1 ratio) due

to the presence of ^{35}Cl
and ^{37}Cl .[\[3\]](#)

Safety, Handling, and Storage

As a reactive chemical intermediate, **2-Chloro-5-methoxynicotinonitrile** requires careful handling. The following information is synthesized from safety data for the compound and structurally related chemicals[\[2\]](#)[\[11\]](#)[\[12\]](#).

Table 3: GHS Hazard and Precautionary Information

Category	Code	Statement	Source
Pictogram	GHS06	Skull and Crossbones	[2]
Signal Word	Danger	[2]	
Hazard Statement	H301	Toxic if swallowed.	[2]
Precautionary (Prevention)	P264	Wash hands and exposed skin thoroughly after handling.	[11][12]
P270	Do not eat, drink or smoke when using this product.	[12]	
P280	Wear protective gloves/protective clothing/eye protection/face protection.	[11]	
Precautionary (Response)	P301 + P310	IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.	[2]
P302 + P352	IF ON SKIN: Wash with plenty of soap and water.	[11][12]	
P305 + P351 + P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[11]	
Precautionary (Storage)	P405	Store locked up.	[11]

Precautionary (Disposal)	P501	Dispose of contents/container to an approved waste disposal plant.	[11] [12]
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Handling Protocol:

- Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
- Use appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
- Avoid contact with skin, eyes, and clothing.
- Prevent dust formation and accumulation.

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[2\]](#)
- Keep away from incompatible materials such as strong oxidizing agents.[\[11\]](#)[\[12\]](#)

Experimental Protocol Example: Synthesis of 2-Amino-5-methoxynicotinonitrile

This protocol details a representative S_NAr reaction, a common application for this reagent.

Objective: To synthesize 2-Amino-5-methoxynicotinonitrile via ammonolysis of the 2-chloro precursor.

Materials:

- **2-Chloro-5-methoxynicotinonitrile** (1.0 eq)
- Aqueous Ammonia (25-30% solution, large excess)

- 1,4-Dioxane (solvent)
- Ethyl acetate (for extraction)
- Brine (for washing)
- Anhydrous sodium sulfate (for drying)

Protocol:

- **Reaction Setup:** In a sealed pressure vessel, dissolve **2-Chloro-5-methoxynicotinonitrile** (e.g., 1.68 g, 10 mmol) in 1,4-dioxane (20 mL).
 - **Rationale:** Dioxane is a water-miscible solvent that can solubilize the organic starting material while being compatible with the aqueous nucleophile. A pressure vessel is required to heat the volatile ammonia solution above its boiling point safely.
- **Reagent Addition:** Add a large excess of concentrated aqueous ammonia (e.g., 20 mL).
 - **Rationale:** Using a large excess of the nucleophile (ammonia) drives the reaction to completion according to Le Châtelier's principle.
- **Heating:** Seal the vessel tightly and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.
 - **Rationale:** S_NAr reactions on heteroaromatic rings often require thermal energy to overcome the activation barrier.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Workup:** Cool the reaction mixture to room temperature. Carefully vent the vessel in a fume hood. Transfer the mixture to a separatory funnel and dilute with water (50 mL).
- **Extraction:** Extract the aqueous phase with ethyl acetate (3 x 50 mL).
 - **Rationale:** The product is expected to be more soluble in the organic phase (ethyl acetate) than in the aqueous phase.

- Washing: Combine the organic extracts and wash with brine (1 x 50 mL).
 - Rationale: The brine wash helps to remove residual water and inorganic salts from the organic layer.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to afford the pure 2-Amino-5-methoxynicotinonitrile.

Conclusion

2-Chloro-5-methoxynicotinonitrile stands as a testament to the power of strategic molecular design. Its combination of a biologically relevant core, a reactive handle for diversification, and modulating functional groups provides medicinal chemists with a reliable and versatile tool. A thorough understanding of its properties, synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for unlocking its full potential in the quest for novel therapeutics and other advanced chemical applications.

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